Cas no 1225218-49-4 (Methyl 3-(Pyridin-3-yl)but-2-enoate)

Methyl 3-(Pyridin-3-yl)but-2-enoate 化学的及び物理的性質
名前と識別子
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- methyl 3-pyridin-3-ylbut-2-enoate
- Methyl 3-(pyridin-3-yl)but-2-enoate
- Z1408942492
- Methyl 3-(Pyridin-3-yl)but-2-enoate
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- インチ: 1S/C10H11NO2/c1-8(6-10(12)13-2)9-4-3-5-11-7-9/h3-7H,1-2H3
- InChIKey: OUNHYWWOIPJWNW-UHFFFAOYSA-N
- SMILES: O(C)C(C=C(C)C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 211
- XLogP3: 1.8
- トポロジー分子極性表面積: 39.2
Methyl 3-(Pyridin-3-yl)but-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M322398-10mg |
Methyl 3-(Pyridin-3-yl)but-2-enoate |
1225218-49-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | M322398-50mg |
Methyl 3-(Pyridin-3-yl)but-2-enoate |
1225218-49-4 | 50mg |
$ 185.00 | 2022-06-02 | ||
Enamine | EN300-1459554-5.0g |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1459554-1000mg |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1459554-250mg |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1459554-2.5g |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1459554-0.1g |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1459554-2500mg |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 2500mg |
$1428.0 | 2023-09-29 | ||
TRC | M322398-100mg |
Methyl 3-(Pyridin-3-yl)but-2-enoate |
1225218-49-4 | 100mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-1459554-10.0g |
methyl (2Z)-3-(pyridin-3-yl)but-2-enoate |
1225218-49-4 | 10g |
$3131.0 | 2023-06-06 |
Methyl 3-(Pyridin-3-yl)but-2-enoate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Methyl 3-(Pyridin-3-yl)but-2-enoateに関する追加情報
Methyl 3-(Pyridin-3-yl)but-2-enoate: A Comprehensive Overview
Methyl 3-(Pyridin-3-yl)but-2-enoate, also known by its CAS number 1225218-49-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a pyridine ring with an enoate group, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, as well as its role in the synthesis of advanced materials.
The molecular structure of Methyl 3-(Pyridin-3-yl)but-2-enoate consists of a pyridine ring substituted at the 3-position with a butenedioic acid moiety. This arrangement imparts the compound with both aromatic and conjugated double bond characteristics, which are crucial for its reactivity and functionality. The enoate group, in particular, is known for its ability to participate in Michael addition reactions, making it a valuable intermediate in organic synthesis.
Recent research has focused on the application of Methyl 3-(Pyridin-3-yl)but-2-enoate in the development of bioactive compounds. For instance, studies have shown that this compound can serve as a precursor for the synthesis of pyridine-based drugs targeting various therapeutic areas, such as cancer and inflammation. Its ability to undergo diverse transformations has made it a popular choice among medicinal chemists.
In addition to its role in drug discovery, Methyl 3-(Pyridin-3-yl)but-2-enoate has also been explored for its potential in materials science. Researchers have investigated its use in the synthesis of functional polymers and coatings, where its conjugated system contributes to improved mechanical and optical properties. The compound's ability to form stable covalent bonds with other molecules makes it an attractive candidate for advanced material applications.
The synthesis of Methyl 3-(Pyridin-3-yl)but-2-enoate typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. These developments have further enhanced the compound's appeal for large-scale applications.
From an environmental perspective, the ecological impact of Methyl 3-(Pyridin-3-yl)but-2-enolate has been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, ongoing research is aimed at understanding its long-term effects on ecosystems and developing sustainable practices for its production and disposal.
In conclusion, Methyl 3-(Pyridin-3-y1)butenoyl methyl ester continues to be a focal point in various scientific disciplines due to its unique properties and wide-ranging applications. As research progresses, new insights into its structure-function relationships are expected to unlock even more potential uses across different industries.
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